Piperidine-2-carboxylic acid hydrochloride
Overview
Description
Piperidine-2-carboxylic acid hydrochloride, also known as pipecolic acid hydrochloride, is an organic compound with the formula HNC₅H₉CO₂H·HCl. It is a carboxylic acid derivative of piperidine and is classified as an amino acid, although it is not genetically encoded. This compound is a colorless solid and is chiral, with the S-stereoisomer being more common .
Mechanism of Action
Target of Action
Piperidine-2-carboxylic acid, also known as Pipecolic acid, is an organic compound and a derivative of piperidine .
Mode of Action
It’s known that the benzyl-piperidine group is often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
Pipecolic acid is an intermediate in the lysine degradation pathway . Its biosynthesis starts from lysine . CRYM, a taxon-specific protein that also binds thyroid hormones, is involved in the pipecolic acid pathway .
Result of Action
It’s known that piperidine derivatives have shown potential clinical activity against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Biochemical Analysis
Biochemical Properties
Piperidine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the pipecolic acid pathway, where CRYM, a taxon-specific protein that also binds thyroid hormones, is involved .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For example, it has been reported to have anticancer potential . It can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can activate several molecular pathways, which further leads to apoptosis of cancer cells . For instance, it has been reported to reduce the level of Bcl-2 and increase the level of Bax-2, leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. Its biosynthesis starts from lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-2-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the cyclization of lysine, which undergoes a series of reactions to form the piperidine ring. Another method involves the reduction of pipecolinic acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of pipecolic acid, followed by its conversion to the hydrochloride salt. This process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to piperidine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones. These products have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
Piperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Proline: Another amino acid with a similar structure but different biological functions.
Piperidine: The parent compound of piperidine-2-carboxylic acid, used in various chemical syntheses.
Pipecolic acid: The free base form of piperidine-2-carboxylic acid, used in similar applications.
Uniqueness
Piperidine-2-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications .
Properties
CAS No. |
15862-86-9 |
---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
piperidin-1-ium-2-carboxylic acid;chloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H |
InChI Key |
AUGDEGXARBUSFU-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C(=O)O.Cl |
Canonical SMILES |
C1CC[NH2+]C(C1)C(=O)O.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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